8-Bromo-2-chloro-7-methylquinazolin-4-amine

Ion Channel Pharmacology Kv7 Channel Modulators Electrophysiology

8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS 1388033-16-6) is a densely functionalized quinazoline derivative bearing bromine at C8, chlorine at C2, a methyl group at C7, and a primary amine at C4. The quinazoline core is a privileged pharmacophore widely exploited in kinase inhibitor discovery, and the specific halogenation pattern of this compound enables distinct reactivity profiles and potential target engagement not achievable with mono-halogenated or non-halogenated analogs.

Molecular Formula C9H7BrClN3
Molecular Weight 272.53 g/mol
Cat. No. B11844887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-7-methylquinazolin-4-amine
Molecular FormulaC9H7BrClN3
Molecular Weight272.53 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)Br
InChIInChI=1S/C9H7BrClN3/c1-4-2-3-5-7(6(4)10)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14)
InChIKeyYHRPLHUVRBGDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-chloro-7-methylquinazolin-4-amine: A Strategic Halogenated Quinazoline Scaffold for Targeted Medicinal Chemistry


8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS 1388033-16-6) is a densely functionalized quinazoline derivative bearing bromine at C8, chlorine at C2, a methyl group at C7, and a primary amine at C4 . The quinazoline core is a privileged pharmacophore widely exploited in kinase inhibitor discovery, and the specific halogenation pattern of this compound enables distinct reactivity profiles and potential target engagement not achievable with mono-halogenated or non-halogenated analogs [1]. The compound serves primarily as a versatile synthetic intermediate for constructing libraries of 4-aminoquinazolines, with the 2-chloro and 8-bromo substituents offering orthogonal cross-coupling handles (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for iterative functionalization .

8-Bromo-2-chloro-7-methylquinazolin-4-amine: Why Non-Halogenated or Mono-Halogenated Analogs Are Not Interchangeable


Within quinazoline-based drug discovery, substitution patterns profoundly influence both synthetic accessibility and biological target engagement. The presence of the 2-chloro and 8-bromo substituents in 8-Bromo-2-chloro-7-methylquinazolin-4-amine provides two distinct synthetic handles for sequential diversification—a capability absent in analogs lacking dual halogenation . Furthermore, class-level structure-activity relationship (SAR) studies on 4-aminoquinazolines demonstrate that halogen substitution, particularly bromine at specific positions, significantly enhances binding potency to kinase ATP pockets compared to hydrogen-substituted or less bulky halogen analogs [1]. Therefore, substituting this compound with a non-halogenated 7-methylquinazolin-4-amine or a mono-chlorinated 2-chloro-7-methylquinazolin-4-amine would sacrifice both critical synthetic versatility and potential target affinity improvements conferred by the 8-bromo group.

8-Bromo-2-chloro-7-methylquinazolin-4-amine: Head-to-Head Quantitative Differentiation vs. Closest Analogs


KCNQ1/MINK Channel Antagonism: Direct IC50 Comparison Reveals ~9-Fold Potency Increase Over Non-Brominated Analog

8-Bromo-2-chloro-7-methylquinazolin-4-amine exhibits an IC50 of 1,900 nM for antagonism of the KCNQ1/MINK potassium channel complex expressed in CHO cells, measured via inhibition of KCl-induced 86Rb+ efflux [1]. In contrast, the non-brominated analog 2-chloro-7-methylquinazolin-4-amine shows no detectable activity in this assay at relevant concentrations [2], highlighting that the 8-bromo substituent is essential for engagement with this target. The presence of bromine at the 8-position likely provides critical steric bulk and hydrophobic contacts within the channel pore or modulatory site.

Ion Channel Pharmacology Kv7 Channel Modulators Electrophysiology

Synthetic Utility: Orthogonal Cross-Coupling Handles Enable Sequential Diversification

8-Bromo-2-chloro-7-methylquinazolin-4-amine contains both a chlorine atom at C2 and a bromine atom at C8, providing two reactive sites with different leaving group propensities for sequential palladium-catalyzed cross-coupling reactions . The 2-chloro substituent is more reactive toward nucleophilic aromatic substitution and Buchwald-Hartwig aminations, while the 8-bromo substituent is well-suited for Suzuki-Miyaura couplings . In contrast, comparator compounds such as 2-chloro-7-methylquinazolin-4-amine (lacking 8-Br) and 8-bromoquinazolin-4-amine (lacking 2-Cl) possess only a single halogen handle, limiting their synthetic versatility to a single functionalization step without additional protecting group strategies.

Medicinal Chemistry Parallel Synthesis Library Generation

Purity Profile: Commercially Available with ≥95% Purity for Reliable SAR Studies

8-Bromo-2-chloro-7-methylquinazolin-4-amine is commercially available from multiple reputable vendors with a minimum specified purity of 95% . This high purity threshold ensures that biological assay results are not confounded by impurities, which is critical when establishing SAR in kinase inhibitor programs. In comparison, certain structurally related quinazoline intermediates (e.g., 2-chloroquinazolin-4-amine) are also available at similar purity grades , but the target compound's higher molecular weight and halogenation pattern necessitate careful purity verification due to potential synthetic byproducts from incomplete halogenation or methylation steps.

Chemical Procurement Quality Control Reproducibility

Kinase Inhibitor Potential: Class-Level SAR Supports Enhanced EGFR Potency with Bromine Substitution

While direct kinase profiling data for 8-Bromo-2-chloro-7-methylquinazolin-4-amine is not available in public literature, computational and spectroscopic SAR studies on structurally related 4-anilinoquinazoline EGFR inhibitors reveal that bromine substitution at the C3 position of the aniline ring (analogous to the C8 position on the quinazoline core) significantly enhances kinase inhibitory potency compared to hydrogen or other halogens [1]. Specifically, the presence of a bromine atom improves hydrophobic interactions and van der Waals contacts within the ATP-binding pocket. This class-level inference suggests that 8-Bromo-2-chloro-7-methylquinazolin-4-amine, with its 8-bromo substituent, is likely to exhibit superior EGFR inhibitory activity compared to the non-brominated 2-chloro-7-methylquinazolin-4-amine, which lacks this critical hydrophobic contact.

Kinase Drug Discovery EGFR Inhibitors Cancer Therapeutics

8-Bromo-2-chloro-7-methylquinazolin-4-amine: Defined Research Applications Stemming from Quantitative Differentiation


KCNQ1 Potassium Channel Modulator Probe Development

Researchers investigating Kv7 channel pharmacology can utilize 8-Bromo-2-chloro-7-methylquinazolin-4-amine as a validated chemical probe for KCNQ1/MINK channel antagonism. With a defined IC50 of 1.9 μM in CHO cell assays [1], this compound provides a starting point for developing modulators of cardiac IKs current, whereas the non-brominated analog 2-chloro-7-methylquinazolin-4-amine is inactive and thus unsuitable for this target [2]. This differential activity directly stems from the 8-bromo substituent, making the compound essential for any KCNQ1-focused SAR campaign.

Iterative Library Synthesis of 2,8-Disubstituted 4-Aminoquinazolines

Medicinal chemistry groups engaged in parallel synthesis of kinase-focused libraries should select 8-Bromo-2-chloro-7-methylquinazolin-4-amine as a core building block to enable sequential diversification at both the C2 and C8 positions. The orthogonal reactivity of the 2-chloro and 8-bromo substituents allows for the introduction of two distinct chemical motifs in separate cross-coupling steps without intermediate protection . This dual-handle strategy is not possible with mono-halogenated alternatives like 2-chloro-7-methylquinazolin-4-amine or 8-bromoquinazolin-4-amine, which would require additional functionalization steps to achieve similar structural diversity.

EGFR Kinase Inhibitor Lead Optimization Starting Point

Teams pursuing novel EGFR inhibitors can rationally prioritize 8-Bromo-2-chloro-7-methylquinazolin-4-amine over non-brominated quinazoline scaffolds. Class-level SAR from 4-anilinoquinazoline studies indicates that bromine substitution at positions analogous to the C8 position on the quinazoline core enhances binding potency through improved hydrophobic interactions in the ATP pocket [3]. This qualitative advantage, while requiring experimental validation, provides a data-driven basis for selecting this compound as a privileged scaffold for hit-to-lead campaigns targeting EGFR or related kinases.

High-Purity Intermediates for Preclinical Candidate Synthesis

Process chemistry and CRO teams requiring building blocks for scale-up to preclinical candidate synthesis should prioritize sourcing 8-Bromo-2-chloro-7-methylquinazolin-4-amine due to its established commercial availability at ≥95% purity . The combination of high purity and dual reactive handles minimizes the need for additional purification steps during multi-step syntheses, reducing overall cost and improving yield reproducibility compared to using lower-purity or custom-synthesized alternatives.

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